Cas no 2375248-39-6 (rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine)

rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine structure
2375248-39-6 structure
商品名:rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
CAS番号:2375248-39-6
MF:C6H9F2N
メガワット:133.1391685009
CID:6259160
PubChem ID:145867111

rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine 化学的及び物理的性質

名前と識別子

    • EN300-7434567
    • 2375248-39-6
    • rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
    • インチ: 1S/C6H9F2N/c7-6(8)2-1-3-4(6)5(3)9/h3-5H,1-2,9H2/t3-,4+,5+/m0/s1
    • InChIKey: HEYIRSGXDROHKM-VPENINKCSA-N
    • ほほえんだ: FC1(CC[C@@H]2[C@H]([C@@H]21)N)F

計算された属性

  • せいみつぶんしりょう: 133.07030562g/mol
  • どういたいしつりょう: 133.07030562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7434567-0.25g
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
2375248-39-6 95.0%
0.25g
$999.0 2025-03-11
Enamine
EN300-7434567-0.05g
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
2375248-39-6 95.0%
0.05g
$912.0 2025-03-11
Enamine
EN300-7434567-2.5g
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
2375248-39-6 95.0%
2.5g
$2127.0 2025-03-11
Enamine
EN300-7434567-10.0g
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
2375248-39-6 95.0%
10.0g
$4667.0 2025-03-11
Enamine
EN300-7434567-0.1g
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
2375248-39-6 95.0%
0.1g
$956.0 2025-03-11
Enamine
EN300-7434567-5.0g
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
2375248-39-6 95.0%
5.0g
$3147.0 2025-03-11
Enamine
EN300-7434567-0.5g
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
2375248-39-6 95.0%
0.5g
$1043.0 2025-03-11
Enamine
EN300-7434567-1.0g
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
2375248-39-6 95.0%
1.0g
$1086.0 2025-03-11

rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine 関連文献

rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amineに関する追加情報

Comprehensive Overview of rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine (CAS No. 2375248-39-6)

The compound rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine (CAS No. 2375248-39-6) is a structurally unique bicyclic amine featuring a difluorinated core. Its molecular framework, characterized by a bicyclo[3.1.0]hexane scaffold, has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioisostere for conventional cyclohexylamines. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a promising candidate for drug discovery programs targeting CNS disorders and enzyme modulation.

Recent trends in medicinal chemistry highlight the growing demand for fluorinated building blocks, with rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine emerging as a key intermediate. Researchers frequently search for "difluorobicyclohexane derivatives" or "fluorinated amine synthesis" to explore its applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Its stereochemical complexity (1R,5S,6R configuration) also aligns with the industry's focus on chiral purity in small-molecule therapeutics.

The synthetic versatility of CAS No. 2375248-39-6 is underscored by its compatibility with cross-coupling reactions and reductive amination protocols. Patent literature reveals its utility in optimizing drug-like properties, particularly for targets like G-protein-coupled receptors (GPCRs). Computational studies suggest that the bicyclo[3.1.0]hexane motif reduces conformational flexibility, potentially improving target binding selectivity—a hot topic in AI-driven drug design forums.

From an industrial perspective, rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine addresses the need for scalable fluorination methodologies. Queries such as "large-scale difluorination techniques" or "stereoselective amine synthesis" reflect market priorities. Analytical challenges, including chiral HPLC separation of its enantiomers, are frequently discussed in peer-reviewed journals, emphasizing the compound's role in advancing asymmetric catalysis.

Environmental and regulatory considerations further elevate the relevance of this compound. Its low ecotoxicity profile (as predicted by QSAR models) aligns with green chemistry principles, while its non-hazardous classification simplifies supply chain logistics. These attributes make it a sustainable alternative to traditional halogenated amines in crop protection formulations.

In summary, rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine represents a convergence of structural innovation and practical applicability. Its dual utility in life sciences and material chemistry ensures continued interest, particularly as the pharmaceutical industry seeks three-dimensional fragments to escape flatland molecules—a recurring theme in modern fragment-based drug discovery.

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